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For Researchers, Scientists, and Drug Development Professionals

Introduction
CB-86, with the IUPAC name N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-

yl)phenoxy]octanamide, is a synthetic cannabinoid characterized by its hybrid structure,

combining features of classical and non-classical cannabinoids with those of endogenous

cannabinoid ligands like anandamide. This design confers a unique pharmacological profile

upon the molecule. Structurally, it possesses a resorcinol core, a feature common to many

potent cannabinoid receptor ligands, linked to a long aliphatic chain terminating in a

cyclopropylamide group. This technical guide provides a detailed overview of the structural

analysis of CB-86, its pharmacological activity at cannabinoid receptors, and the experimental

protocols utilized for its characterization.

Physicochemical Properties of CB-86
A summary of the key physicochemical properties of CB-86 is presented below. This data is

essential for its handling, formulation, and interpretation of biological activity.
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Property Value

IUPAC Name
N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-

yl)phenoxy]octanamide

CAS Number 1150586-64-3

Molecular Formula C₂₆H₄₃NO₃

Molar Mass 417.634 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO, ethanol, and methanol

Pharmacological Data: Receptor Binding and
Functional Activity
CB-86 exhibits a distinct pattern of activity at the two primary cannabinoid receptors, CB1 and

CB2. It acts as a partial agonist at the CB1 receptor and an antagonist at the CB2 receptor.

This dual activity makes it a compound of significant interest for investigating the differential

roles of these receptors in various physiological and pathological processes.

Cannabinoid Receptor Binding Affinities
The binding affinity of CB-86 for human CB1 and CB2 receptors was determined through

competitive radioligand binding assays. The following table summarizes the inhibition constant

(Ki) values, indicating the concentration of CB-86 required to displace 50% of a radiolabeled

ligand.

Receptor Radioligand Ki (nM)

CB1 [³H]CP55,940 5.6

CB2 [³H]CP55,940 7.9

Functional Activity at Cannabinoid Receptors
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The functional activity of CB-86 was assessed using [³⁵S]GTPγS binding assays, which

measure G-protein activation upon receptor agonism. The results confirm its partial agonist

activity at CB1 receptors and antagonist activity at CB2 receptors.

Receptor Assay Type Functional Activity Efficacy (%)

CB1 [³⁵S]GTPγS Partial Agonist 45

CB2 [³⁵S]GTPγS Antagonist N/A

Experimental Protocols
The following sections detail the methodologies employed for the characterization of CB-86.

Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of CB-86 for human CB1 and CB2 receptors.

Methodology:

Membrane Preparation: Membranes from CHO-K1 cells stably expressing human CB1 or

CB2 receptors are prepared by homogenization in a buffer solution and subsequent

centrifugation to isolate the membrane fraction.

Competitive Binding Assay: The assay is performed in a 96-well plate format. Cell

membranes are incubated with a fixed concentration of the radioligand [³H]CP55,940 and

varying concentrations of CB-86.

Incubation and Filtration: The mixture is incubated at 30°C for 60 minutes. The reaction is

terminated by rapid filtration through glass fiber filters to separate bound from free

radioligand.

Scintillation Counting: The filters are washed, and the amount of bound radioactivity is

quantified using a liquid scintillation counter.

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value,

which is then converted to the Ki value using the Cheng-Prusoff equation.
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[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonism or antagonism) of CB-86 at human

CB1 and CB2 receptors.

Methodology:

Membrane Incubation: Cell membranes expressing either CB1 or CB2 receptors are

incubated with varying concentrations of CB-86 in the presence of GDP and [³⁵S]GTPγS.

Agonist/Antagonist Assessment: To assess antagonist activity, membranes are co-incubated

with a known CB receptor agonist (e.g., CP55,940) and varying concentrations of CB-86.

Reaction Termination: The binding reaction is allowed to proceed at 30°C for 60 minutes and

is terminated by rapid filtration.

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by liquid

scintillation counting.

Data Analysis: The data is plotted to generate concentration-response curves, from which

the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax) are

determined.

In Vivo Analgesic Activity Assessment (Hot Plate Test)
Objective: To evaluate the analgesic effects of CB-86 in a murine model of thermal pain.

Methodology:

Animal Acclimatization: Male Swiss Webster mice are acclimated to the testing environment.

Drug Administration: CB-86 is administered to the test group of mice, typically via

intraperitoneal injection. A vehicle control group receives the solvent alone.

Hot Plate Test: At predetermined time points after drug administration, each mouse is placed

on a hot plate maintained at a constant temperature (e.g., 55°C).
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Latency Measurement: The latency to a nociceptive response (e.g., paw licking, jumping) is

recorded. A cut-off time is established to prevent tissue damage.

Data Analysis: The mean latency times for the treated and control groups are compared

using statistical analysis (e.g., ANOVA) to determine the significance of the analgesic effect.

Visualizations
Signaling Pathway of CB-86 at CB1 and CB2 Receptors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b592808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CB1 Receptor (Partial Agonist)

CB2 Receptor (Antagonist)

CB-86 CB1 ReceptorBinds Gαi/oPartially Activates

Adenylate Cyclase

Inhibits

↑ MAPK
Activates

↓ cAMP

CB-86

CB2 Receptor

Binds

Endogenous/Exogenous Agonist
Binding Blocked

Gαi/oNo Activation Adenylate Cyclase cAMP (No Change)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Membranes from
CB1/CB2 Expressing Cells

Incubate Membranes with
[³H]CP55,940 and CB-86

Terminate Reaction by
Rapid Filtration

Wash Filters to Remove
Unbound Radioligand

Quantify Bound Radioactivity
via Scintillation Counting

Analyze Data to Determine
IC₅₀ and Ki Values

 

Acclimatize Mice to
Testing Environment

Administer CB-86 or
Vehicle Control (IP)

Place Mouse on Hot Plate
at Predetermined Timepoints

Record Latency to
Nociceptive Response

Compare Latency Times
between Groups

Statistical Analysis of
Analgesic Effect

Click to download full resolution via product page

To cite this document: BenchChem. [Structural Analysis and Pharmacological Profile of CB-
86: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592808#structural-analysis-of-cb-86]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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